molecular formula C10H11F4NO B13033426 (1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13033426
M. Wt: 237.19 g/mol
InChI Key: WSXZHADEXJJPSR-ANLVUFKYSA-N
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Description

This compound is a chiral amino alcohol derivative characterized by its (1R,2R) stereochemistry and a phenyl ring substituted with 3-fluoro and 4-(trifluoromethyl) groups. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the fluorine atom at the meta position may influence electronic properties and binding interactions.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1

InChI Key

WSXZHADEXJJPSR-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

Preparation Methods

Formation of the Chiral Amino Alcohol Core

The core synthetic strategy involves the stereoselective addition of an amino group and a hydroxyl group to the aromatic precursor. A typical approach is:

  • Reductive Amination: The aromatic aldehyde is reacted with ammonia or a primary amine under reductive conditions to form an intermediate imine, which is then stereoselectively reduced to the corresponding amino alcohol. The use of chiral catalysts or auxiliaries ensures the formation of the (1R,2R) stereoisomer.

  • Epoxide Opening: Another method involves the synthesis of an epoxide intermediate on the side chain, which is then opened by nucleophilic amination under controlled stereochemical conditions.

Introduction of Fluorine and Trifluoromethyl Groups

The fluorine and trifluoromethyl substituents are typically incorporated early in the synthesis on the aromatic ring via:

  • Electrophilic fluorination of aromatic precursors.

  • Trifluoromethylation using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3).

These steps are carefully controlled to maintain regioselectivity and avoid side reactions.

Purification

Post-synthesis, the compound is purified using:

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) or flash column chromatography to separate stereoisomers and impurities.

  • Recrystallization: To enhance purity and isolate the desired stereoisomer.

Reaction Conditions and Catalysts

Step Typical Conditions Catalysts/Reagents Notes
Reductive Amination Room temperature to 50°C, solvent like MeOH or EtOH NaBH4, Pd/C, or chiral catalysts Stereoselectivity depends on catalyst
Fluorination Mild to moderate temperatures, inert atmosphere Selectfluor or NFSI Regioselective fluorination
Trifluoromethylation Low temperature, anhydrous solvents TMSCF3 with fluoride source Requires strict moisture control
Epoxide Opening Mild heating, polar solvents Ammonia or primary amines Stereoselective ring opening

Representative Synthetic Scheme (Summary)

Research Findings and Optimization

  • The stereochemical outcome is highly dependent on the choice of catalyst and reaction conditions. Chiral transition metal catalysts or organocatalysts have been reported to improve enantioselectivity above 90%.

  • Solvent choice affects the reaction rate and stereoselectivity; protic solvents like methanol favor reductive amination.

  • Temperature control is critical during fluorination and trifluoromethylation to prevent decomposition or side reactions.

  • Purification by HPLC is essential due to the presence of stereoisomeric impurities.

Data Table: Summary of Preparation Methods

Preparation Step Method/Technique Key Reagents/Catalysts Conditions Outcome/Notes
Aromatic fluorination Electrophilic fluorination Selectfluor, NFSI Mild temp, inert atmosphere Regioselective fluorination
Trifluoromethylation Nucleophilic trifluoromethylation TMSCF3, fluoride source Low temp, dry solvents High yield trifluoromethylation
Reductive amination Chiral catalyzed reductive amination NaBH4, Pd/C, chiral catalysts RT to 50°C, MeOH or EtOH Stereoselective amino alcohol formation
Epoxide ring opening Nucleophilic amination Ammonia, primary amines Mild heating, polar solvents Stereoselective hydroxyl and amino installation
Purification Chromatography (HPLC) Silica gel or reverse phase Ambient conditions Isolation of pure (1R,2R) isomer

Additional Notes

  • Industrial scale synthesis may employ continuous flow reactors to improve reaction efficiency and reproducibility.

  • Advanced analytical techniques such as chiral HPLC and NMR spectroscopy are used to confirm stereochemistry and purity.

  • The presence of fluorine and trifluoromethyl groups enhances the compound's stability and biological activity, making the precise stereochemical control during synthesis critical.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups enhance its binding affinity to certain enzymes and receptors, influencing biochemical pathways. These interactions can modulate various physiological processes, making the compound a candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, stereochemical, and functional differences between the target compound and its analogues:

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Configuration Phenyl Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Features Source
(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (1R,2R) 3-fluoro, 4-(trifluoromethyl) C₁₀H₁₁F₄NO* ~237.20* N/A High lipophilicity due to -CF₃; meta-fluoro may optimize steric interactions. N/A
(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL (1R,2S) 3-fluoro, 2-methoxy Not provided Not provided Not provided Methoxy group introduces polarity; stereochemical inversion at C2 alters spatial orientation.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1S,2R) 4-(trifluoromethylthio) C₁₀H₁₂F₃NOS 253.65 1270385-18-6 -SCF₃ group increases electron-withdrawing effects; thiourea derivatives may enhance binding to sulfur-sensitive targets.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1S,2R) 2-chloro, 4-(trifluoromethyl) C₁₀H₁₁ClF₃NO 253.65 1212998-44-1 Chlorine at ortho position increases steric bulk; potential halogen bonding interactions.
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL (1R,2R) 3,4-dimethyl C₁₁H₁₇NO 179.26 1213152-21-6 Methyl groups reduce electronegativity; simpler structure with lower molecular weight.

Key Comparative Insights:

Stereochemical Variations: The (1R,2R) configuration of the target compound contrasts with the (1R,2S) and (1S,2R) configurations in analogues .

Substituent Effects :

  • Trifluoromethyl (-CF₃) : Present in the target and compounds , this group enhances metabolic stability and lipophilicity. The 4-position of -CF₃ in the target may optimize interactions compared to 4-(trifluoromethylthio) in .
  • Halogen Substituents : The target’s 3-fluoro group differs from 2-chloro in , affecting steric hindrance and electronic properties. Fluorine’s smaller size may allow tighter binding in hydrophobic pockets.
  • Methoxy and Methyl Groups : The 2-methoxy substituent in introduces polarity, while 3,4-dimethyl groups in reduce electronegativity, favoring different solubility profiles.

Pharmacological Potential: While the target compound lacks explicit pharmacological data, structurally related compounds like (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-OL (DrugBank ID: DB07054) demonstrate experimental drug status, suggesting amino propanol derivatives may serve as kinase inhibitors or receptor modulators .

Synthetic and Commercial Relevance :

  • Thiourea derivatives such as N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-[(11bR)-dinaphthoazepin-4-yl]thiourea (CAS 871828-95-4, JPY 27,800/100mg) highlight the commercial availability of fluorinated phenyl derivatives for natural products research .

Discussion and Implications

The target compound’s 3-fluoro-4-(trifluoromethyl)phenyl moiety and (1R,2R) configuration position it as a promising candidate for further study in drug discovery. Compared to analogues:

  • Its -CF₃ group offers superior metabolic stability over methyl or methoxy substituents.
  • The meta-fluoro placement may reduce steric clashes compared to ortho-substituted analogues .
  • Stereochemical alignment with bioactive conformations (e.g., kinase inhibitors ) could enhance target engagement.

Biological Activity

(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound notable for its unique structural features, including an amino group and a trifluoromethyl-substituted phenyl ring. These characteristics suggest significant potential for biological activity, particularly in medicinal chemistry applications. The compound's molecular formula is C10H11F4NO, and it has a molecular weight of 237.19 g/mol.

Chemical Structure and Properties

The presence of fluorinated groups in the compound enhances its lipophilicity and biological interactions. The stereochemistry of the compound is crucial for its interaction with biological targets, influencing binding affinity and selectivity.

Property Value
Molecular Formula C10H11F4NO
Molecular Weight 237.19 g/mol
CAS Number 1213367-63-5
Chirality (1R,2R)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar trifluoromethyl substitutions show significant antimicrobial effects against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound was observed to have minimum inhibitory concentrations (MICs) of 25.9 µM against both S. aureus and MRSA isolates, indicating its bactericidal properties .

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar structural motifs have been shown to modulate the NF-κB signaling pathway, which plays a critical role in inflammatory responses. Studies indicate that modifications in the phenyl ring can significantly affect the pro-/anti-inflammatory potential of the compounds .

Case Studies and Research Findings

Several studies have focused on the biological implications of trifluoromethyl-containing compounds:

  • Antimicrobial Evaluation : A study assessed various compounds against S. aureus and MRSA. The results indicated that compounds with trifluoromethyl groups exhibited high antistaphylococcal activity .
  • Cell Viability and Toxicity : Research on related compounds revealed varying effects on cell viability, highlighting the importance of substituent positioning on the phenyl ring for optimizing biological activity .
  • SAR Studies : Structure-activity relationship (SAR) studies have shown that the inclusion of trifluoromethyl groups enhances potency in inhibiting specific biological pathways compared to non-fluorinated analogs .

The mechanisms underlying the biological activities of this compound may involve:

  • Receptor Binding : The fluorinated moiety enhances binding affinity to various receptors.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.

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